Triisopropylsilanol

描述

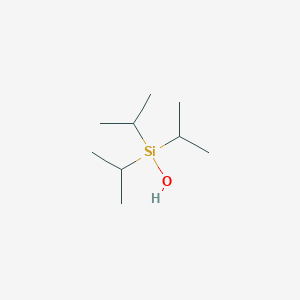

Triisopropylsilanol, with the chemical formula [(CH₃)₂CH]₃SiOH , is an organosilicon compound characterized by three isopropyl groups attached to a central silicon atom. This structure imparts unique physical and chemical properties, making it a valuable reagent in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: Triisopropylsilanol can be synthesized through the hydrolysis of triisopropylsilane. The reaction involves the addition of water to triisopropylsilane in the presence of a catalyst, typically an acid or base, to yield this compound and hydrogen gas .

Industrial Production Methods: In industrial settings, this compound is produced by reacting triisopropylsilane with an alkali in the presence of a small amount of this compound to generate high-purity this compound. This method does not generate wastewater or waste solvent, and the product can be obtained by simple distillation .

Types of Reactions:

Reduction: this compound can act as a mild reducing agent.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Reducing Agents: this compound is often used in combination with Lewis acids like titanium (IV) chloride for selective reductions.

Substitution Reactions: Strong acids or bases are typically used to facilitate substitution reactions.

Major Products:

科学研究应用

Introduction to Triisopropylsilanol

This compound, an organosilicon compound with the chemical formula , is recognized for its versatile applications in various scientific fields, particularly in organic chemistry and biochemistry. Its unique properties stem from the presence of the silanol functional group, which allows it to participate in a range of chemical reactions, serving as a reducing agent, protecting group, and scavenger in peptide synthesis.

Peptide Synthesis

This compound is extensively utilized in peptide synthesis as a scavenger for protecting groups. During the global deprotection stage, it effectively removes unwanted peptide groups, enhancing the efficiency and cleanliness of the synthesis process. This application is crucial for achieving high-purity peptides necessary for biological studies and pharmaceutical development.

Reducing Agent

In organic synthesis, this compound acts as a reducing agent , donating electrons to facilitate various reduction reactions. Its selective reduction capabilities make it particularly valuable in synthesizing complex organic compounds. This property allows it to be used in reactions involving anomeric C-phenyl ketals, where precise control over the reaction conditions is essential.

Silicon-Based Cross-Coupling Reactions

This compound plays an important role in silicon-based cross-coupling reactions . It can undergo transmetalation with alkyl, alkenyl, and aryl groups on silicon to transition metals such as palladium and nickel under mild conditions. This application is significant for developing new materials and pharmaceuticals through efficient coupling strategies.

Deprotection of Silyl Ethers

The compound is also employed in the deprotection of silyl ethers . It selectively cleaves silyl ethers while preserving other functional groups, which is critical in multi-step organic syntheses where maintaining functional group integrity is necessary.

Functional Group Protection

In addition to its deprotective functions, this compound serves as a protecting agent for various functional groups during synthetic procedures. Its steric hindrance allows for selective protection strategies that are essential in complex organic synthesis.

Pharmaceutical Intermediates

This compound is utilized in the synthesis of various pharmaceutical intermediates , contributing to drug development processes by facilitating the construction of complex molecular frameworks required for therapeutic efficacy.

Industrial Applications

The compound finds applications beyond academic research; it is also used in the production of antifouling paints for marine applications due to its low toxicity and favorable environmental profile.

Case Study 1: Peptide Synthesis Efficiency

In a study focusing on peptide synthesis, researchers demonstrated that incorporating this compound significantly improved yields and purity levels of synthesized peptides compared to traditional methods. The scavenging action of this compound reduced side reactions during deprotection stages, leading to cleaner final products .

Case Study 2: Reductive Transformations

Another investigation highlighted the use of this compound as a selective reducing agent in the transformation of ketones to alcohols under mild conditions. The study found that this compound provided higher selectivity and yielded better results than other conventional reducing agents when applied to sensitive substrates .

作用机制

Triisopropylsilanol exerts its effects primarily through its ability to donate hydride ions. In peptide synthesis, it scavenges carbocations formed during the deprotection of peptides by acting as a hydride donor in acidic conditions . This mechanism is crucial for the selective reduction of functional groups and the protection of sensitive peptide sequences .

相似化合物的比较

Triisopropylsilane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain contexts.

Triethylsilanol: Another organosilicon compound with ethyl groups instead of isopropyl groups, leading to different reactivity and physical properties.

Trimethylsilanol: Contains methyl groups, which significantly alter its chemical behavior compared to triisopropylsilanol.

Uniqueness: this compound’s unique combination of three bulky isopropyl groups and a hydroxyl group imparts distinct reactivity and steric properties, making it particularly useful in selective reductions and as a protecting group in organic synthesis .

生物活性

N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activity, particularly focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine typically involves a condensation reaction between 2-chlorobenzaldehyde and 3-nitroaniline. The reaction is usually facilitated by dehydrating agents such as anhydrous sodium sulfate or molecular sieves and is conducted in solvents like ethanol or methanol under reflux conditions. This method ensures high yield and purity of the product, which can be further purified using recrystallization or column chromatography.

N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, influencing various signal transduction pathways within cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative activity. For instance, in vitro assays have shown that the compound exhibits IC50 values comparable to established anticancer agents.

These results suggest that N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against a range of pathogens. Preliminary studies indicate that it possesses significant antibacterial and antifungal activities, outperforming some conventional antibiotics in certain assays.

These findings support the potential application of this compound in treating infections caused by resistant strains of bacteria and fungi.

Case Studies

Several case studies have documented the biological activity of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine:

- Antiproliferative Effects : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable changes in apoptotic markers such as increased caspase-3 activity .

- Inhibition of Enzymatic Activity : Research focusing on enzyme inhibition revealed that N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine effectively inhibited alkaline phosphatase activity, suggesting its role as a potential therapeutic agent for diseases where enzyme modulation is beneficial .

属性

IUPAC Name |

hydroxy-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22OSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNNNLJCDJBERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339192 | |

| Record name | Triisopropylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17877-23-5 | |

| Record name | 1,1,1-Tris(1-methylethyl)silanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17877-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Tris(1-methylethyl)silanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6NW8LDH57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Triisopropylsilanol unique compared to traditional phase-transfer catalysts in dehydrohalogenation reactions?

A1: While the provided abstracts don't delve into specific comparisons with other catalysts, they highlight this compound as a "new type" of phase-transfer catalyst for dehydrohalogenation. [, ] This suggests it may offer advantages in terms of reaction efficiency, selectivity, or milder reaction conditions compared to traditional options. Further research is needed to fully elucidate these potential benefits.

Q2: Are there any details available about the reaction conditions where this compound is effective as a phase-transfer catalyst?

A2: Unfortunately, the provided abstracts lack details about specific reaction conditions, yields, or substrate scope for this compound-catalyzed dehydrohalogenations. [, ] To gain a comprehensive understanding of its effectiveness, further research publications exploring these aspects are necessary.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。